molecular formula C16H18O4 B2360331 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 951989-05-2

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2360331
CAS No.: 951989-05-2
M. Wt: 274.316
InChI Key: LNMAZSRWZCSCSY-UHFFFAOYSA-N
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Description

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its unique structure, which includes a chromen-2-one core with various substituents such as acetyl, butyl, hydroxy, and methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, which is a classical method for synthesizing coumarins. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, perfumes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and methyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

6-acetyl-4-butyl-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-4-5-6-11-7-14(18)20-16-9(2)15(19)12(10(3)17)8-13(11)16/h7-8,19H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMAZSRWZCSCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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